molecular formula C24H29N3 B12721906 Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-phenyl- CAS No. 133307-89-8

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-phenyl-

Cat. No.: B12721906
CAS No.: 133307-89-8
M. Wt: 359.5 g/mol
InChI Key: CTMSVVLEIXQAOY-UHFFFAOYSA-N
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Description

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-phenyl- is a complex heterocyclic compound It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-phenyl- typically involves multi-component reactions (MCRs). One common method is the pseudo-five-component condensation reaction. This process involves the reaction of a 1,2-diamine, isocyanide, trimethylsilylazide (TMSN3), and two molecules of a linear or cyclic ketone in methanol at ambient temperature .

Industrial Production Methods

These catalysts offer advantages such as high thermal stability, low cost, and recyclability .

Chemical Reactions Analysis

Types of Reactions

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-phenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the molecule.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve standard laboratory techniques such as refluxing and stirring at room temperature .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine

In biology and medicine, spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-phenyl- has shown potential as an anti-HIV agent, antipsychotic, and antitumor agent . Its ability to interact with various biological targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-phenyl- involves its interaction with specific molecular targets. For instance, as an anti-HIV agent, it may inhibit the replication of the virus by targeting viral enzymes. As an antipsychotic, it could interact with neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-phenyl- apart is its spiro structure, which provides unique chemical and biological properties.

Properties

CAS No.

133307-89-8

Molecular Formula

C24H29N3

Molecular Weight

359.5 g/mol

IUPAC Name

N-(2-spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane]-5-ylethyl)aniline

InChI

InChI=1S/C24H29N3/c1-2-9-19(10-3-1)25-17-18-27-23-14-5-4-12-22(23)26-21-13-8-11-20(21)24(27)15-6-7-16-24/h1-5,9-10,12,14,20,25H,6-8,11,13,15-18H2

InChI Key

CTMSVVLEIXQAOY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C3CCCC3=NC4=CC=CC=C4N2CCNC5=CC=CC=C5

Origin of Product

United States

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